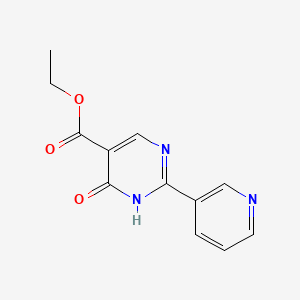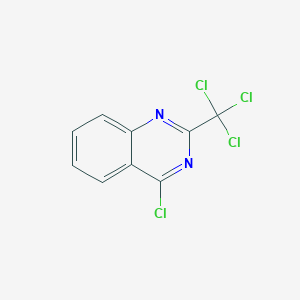![molecular formula C8H7NO2 B1298106 2-Methylbenzo[d]oxazol-6-ol CAS No. 5078-07-9](/img/structure/B1298106.png)
2-Methylbenzo[d]oxazol-6-ol
Übersicht
Beschreibung
2-Methylbenzo[d]oxazol-6-ol is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anthelmintische Wirksamkeit
N-Methylbenzo[d]oxazol-2-amin, ein Derivat von 2-Methylbenzo[d]oxazol-6-ol, hat vielversprechende anthelmintische Aktivität gezeigt . In einer Studie wurde festgestellt, dass es die Häufigkeit von Trichinella spiralis, einem parasitären Spulwurm, im Verdauungstrakt infizierter Mäuse bei einer Dosis von 250 mg/kg um 49 % reduzierte . Dies deutet darauf hin, dass this compound und seine Derivate potenzielle Kandidaten für die Entwicklung neuer anthelmintischer Verbindungen sein könnten .
Niedrige Zytotoxizität
Dasselbe Derivat, N-Methylbenzo[d]oxazol-2-amin, zeigte ebenfalls eine geringe Zytotoxizität . Dies ist ein wichtiger Faktor bei der Betrachtung einer Verbindung für die Medikamentenentwicklung, da es darauf hinweist, dass die Verbindung weniger wahrscheinlich schädliche Auswirkungen auf gesunde Zellen hat .
Stoffwechselwirkung
Die Metabolom-Analyse von Trichinella spiralis, die mit N-Methylbenzo[d]oxazol-2-amin behandelt wurde, zeigte signifikante Veränderungen im Stoffwechsel des Wurms . Die Verbindung steigerte den Stoffwechsel von Purin und Pyrimidin signifikant und senkte den Sphingolipid-Stoffwechsel . Dies deutet darauf hin, dass die Verbindung in wesentliche Stoffwechselwege in parasitären Würmern eingreifen könnte, was zu ihrer anthelmintischen Wirkung beiträgt .
Antibakterielle Aktivität
Benzoxazol-Derivate, zu denen auch this compound gehört, haben eine antibakterielle Aktivität gezeigt . Sie wurden gegen verschiedene Bakterien getestet, darunter Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae und Salmonella typhi, und haben vielversprechende Ergebnisse gezeigt .
Antifungal-Aktivität
Neben ihren antibakteriellen Eigenschaften haben Benzoxazol-Derivate auch eine antifungale Aktivität gezeigt . Sie wurden gegen Pilzstämme wie Candida albicans und Aspergillus niger getestet und zeigen ihr Potenzial als Antimykotika .
Antitumor-Aktivität
Bestimmte Benzoxazol-Derivate haben eine Antitumor-Aktivität gegen die menschliche kolorektale Karzinom-(HCT116)-Krebszelllinie gezeigt . Dies deutet darauf hin, dass this compound und seine Derivate potenzielle Kandidaten für die Entwicklung neuer Antitumor-Medikamente sein könnten .
Wirkmechanismus
Target of Action
It is known that oxazole derivatives, to which this compound belongs, have a wide spectrum of biological activities . They have been found to exhibit antimicrobial , anticancer , anti-inflammatory , antidiabetic , and antioxidant properties among others. The specific targets can vary depending on the exact structure of the derivative and the biological system in which it is active.
Mode of Action
A related compound, n-methylbenzo[d]oxazol-2-amine, has been studied for its anthelmintic activity . . This suggests that the compound may interact with other targets to exert its effects.
Biochemical Pathways
The related compound n-methylbenzo[d]oxazol-2-amine was found to significantly up-regulate the metabolism of purine and pyrimidine, and down-regulate sphingolipid metabolism in trichinella spiralis . These changes in metabolic pathways could potentially lead to the death of the parasite.
Pharmacokinetics
It is suggested that the bioavailability, pharmacokinetics, and absorption of the related compound n-methylbenzo[d]oxazol-2-amine should be studied further to provide information for its future efficacy improvement .
Result of Action
The related compound n-methylbenzo[d]oxazol-2-amine was found to reduce the abundance of trichinella spiralis in the digestive tract by 49% at a dose of 250 mg/kg . This suggests that 2-Methylbenzo[d]oxazol-6-ol may have similar anthelmintic effects.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-1,3-benzoxazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-9-7-3-2-6(10)4-8(7)11-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKJWYDRDBVDJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350303 | |
| Record name | 2-methylbenzo[d]oxazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5078-07-9 | |
| Record name | 2-methylbenzo[d]oxazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-1,3-benzoxazol-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B1298025.png)
![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)
![5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B1298027.png)
![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)
![4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid](/img/structure/B1298035.png)

![5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1298037.png)







